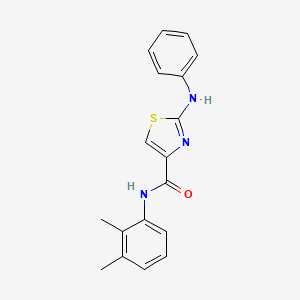
N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : 2-anilino-N-(2,3-dimethylphenyl)-1,3-thiazole-4-carboxamide
- Molecular Formula : C₁₈H₁₇N₃OS
- Molecular Weight : 323.4 g/mol
- CAS Number : 1172059-56-1
Anticancer Activity
Research has shown that thiazole derivatives, including this compound, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring and phenyl substituents can enhance cytotoxicity against various cancer cell lines.
Case Studies
- Antitumor Efficacy :
- Mechanistic Insights :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens.
Antibacterial Studies
- Mycobacterium tuberculosis : Some thiazole derivatives have shown promising activity against this pathogen, with selectivity indices indicating potential for further development .
- Resistance Profiles : The compound's structural modifications have been linked to enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, indicating its potential as a scaffold for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀ (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | A-431 (human epidermoid carcinoma) | 1.98 | Significant cytotoxicity observed |
| Anticancer | Jurkat (human T-cell leukemia) | 1.61 | Enhanced by methyl substitutions |
| Antibacterial | Staphylococcus aureus | Not specified | Effective against resistant strains |
| Antibacterial | Enterococcus faecium | Not specified | Potential for developing new antibiotics |
Properties
IUPAC Name |
2-anilino-N-(2,3-dimethylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-6-10-15(13(12)2)20-17(22)16-11-23-18(21-16)19-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKBZEZCQSXDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














